Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate is a chemical compound with the molecular formula and a molecular weight of 321.37 g/mol. Its unique structure features a tert-butyl group attached to a nitrobenzoate moiety, which is further linked to a 4-methylpiperazine. This compound is classified as an organic chemical and is primarily utilized in pharmaceutical research and development due to its potential biological activity.
The compound is identified by the CAS number 942271-61-6 and is listed under various synonyms, including tert-butyl 4-(4-methyl-1-piperazinyl)-2-nitrobenzoate and benzoic acid, 4-(4-methyl-1-piperazinyl)-2-nitro-, 1,1-dimethylethyl ester . It falls under the category of pharmaceutical intermediates, often used in the synthesis of more complex medicinal compounds .
The synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate typically involves multiple steps, often starting from commercially available starting materials. The general approach includes:
The reactions are typically conducted under controlled conditions, using solvents such as dichloromethane or ethanol, and may require temperature regulation and purification steps such as recrystallization or chromatography to isolate the final product .
Key data points include:
Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate can participate in several chemical reactions due to its functional groups:
These reactions are often performed in controlled environments with specific reagents tailored to achieve desired outcomes while minimizing side reactions .
Data supporting these mechanisms are primarily derived from studies on related compounds within pharmaceutical contexts .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed for characterization .
Tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate finds applications primarily in scientific research:
Its role as a chemical intermediate emphasizes its importance in developing new pharmacological agents .
The synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate (CAS 942271-61-6) typically begins with halogenated nitrobenzoic acid derivatives. A common route involves 4-chloro-2-nitrobenzoic acid as the starting material, where the chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (SNAr) with 4-methylpiperazine. This reaction proceeds efficiently in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 80–100°C, leveraging the electron-withdrawing nitro group's activation of the aromatic ring toward substitution [3] [7]. Alternative strategies employ pre-nitrated intermediates to avoid harsh nitration conditions post-esterification, as the nitro group deactivates the ring toward further electrophilic attack [9].
Esterification with tert-butanol serves dual purposes:
Reduction of the nitro group to an amine is a pivotal transformation en route to pharmaceutical intermediates like tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS 1034975-35-3). Two optimized methods dominate:
The SNAr reaction between 4-methylpiperazine and tert-butyl 4-chloro-2-nitrobenzoate is kinetically controlled. Key parameters include:
Table 1: Optimization of SNAr Reaction Parameters
Variable | Condition A | Condition B | Optimal Condition |
---|---|---|---|
Solvent | DMF | DMSO | DMSO |
Catalyst | None | KI (10 mol%) | None |
Temperature (°C) | 80 | 100 | 100 |
Time (h) | 12 | 6 | 6 |
Yield (%) | 75 | 92 | 98* |
*Microwave-assisted [7]
Critical enhancements include:
While solution-phase synthesis is universally employed for this compound, solid-phase approaches remain unexplored due to specific limitations:
Table 2: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale capability | Multi-kilogram (e.g., 1000 kg/year [4]) | Milligram (research only) |
Intermediate isolation | Crystallization (ethanol/water) | Cleavage from resin required |
Purity control | >98% via crystallization | Variable (70–90%) |
Equipment needs | Standard reactors | Specialized resin systems |
Commercial adoption | Full (e.g., JL Pharm [4]) | None reported |
Solution-phase advantages:
No industrial applications of solid-phase synthesis exist for this molecule, attributed to the incompatibility of nitro reduction conditions with common resins (e.g., Wang resin degradation under hydrogenation) [7] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: